methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxane-2-carboxylate
Description
Methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxane-2-carboxylate is a structurally complex carbohydrate derivative featuring a substituted oxane (pyranose) core. The molecule is characterized by:
- Stereochemistry: The (2S,3S,4S,5R,6S) configuration defines its three-dimensional arrangement, critical for interactions in biological systems.
- Functional groups: Three acetyloxy groups at positions 3, 4, and 5 enhance lipophilicity and metabolic stability.
- Esterification: The methyl ester at position 2 facilitates solubility in organic solvents, aiding synthetic manipulation .
This compound is structurally analogous to glycosides and coumarin derivatives, suggesting applications in pharmaceutical chemistry, particularly in drug delivery or as a scaffold for bioactive molecules.
Properties
Molecular Formula |
C23H24O12 |
|---|---|
Molecular Weight |
492.4 g/mol |
IUPAC Name |
methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxane-2-carboxylate |
InChI |
InChI=1S/C23H24O12/c1-10-8-17(27)34-16-9-14(6-7-15(10)16)33-23-21(32-13(4)26)19(31-12(3)25)18(30-11(2)24)20(35-23)22(28)29-5/h6-9,18-21,23H,1-5H3/t18-,19-,20-,21+,23+/m0/s1 |
InChI Key |
TXEVHMZINNBIAP-YKZCJQPKSA-N |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxane-2-carboxylate typically involves multiple steps, including the protection of hydroxyl groups, esterification, and the introduction of the chromenyl group. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Optimization of reaction conditions and purification techniques is crucial to achieve high efficiency and product quality.
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis at three primary sites: acetyloxy groups, the methyl ester, and the chromen-2-one lactone.
Acetyloxy Group Hydrolysis
Acetyl groups on the oxane ring are susceptible to acidic or basic hydrolysis:
Methyl Ester Saponification
The methyl ester at C2 hydrolyzes to a carboxylic acid under basic conditions:
| Conditions | Product | Yield/Selectivity |
|---|---|---|
| 1M LiOH, THF/H₂O (rt) | Oxane-2-carboxylic acid derivative | High yield (~85%) |
Chromen-2-one Lactone Stability
The lactone ring in the coumarin moiety is stable under neutral conditions but may open in strongly alkaline media:
Substitution Reactions
The chromen-7-yl ether linkage and acetylated positions may participate in nucleophilic substitutions.
Ether Cleavage
The glycosidic ether bond between the oxane and coumarin is resistant to mild acid but cleaves under strong acidic conditions:
| Conditions | Products | Application |
|---|---|---|
| 48% HBr, acetic acid (Δ) | Free coumarin-7-ol and oxane derivative | Structural analysis |
Acetoxy Group Replacement
Acetyloxy groups can undergo transesterification or nucleophilic displacement:
| Reagent | Product | Mechanism |
|---|---|---|
| ROH (excess), H⁺ | Alkoxy derivatives (e.g., benzoyl) | Acid-catalyzed transesterification |
| NaN₃, DMF | Azide substitution at acetyloxy sites | SN2 displacement |
Oxidation of Chromen-2-one
The 2-oxo group is resistant to further oxidation, but the 4-methyl group on the coumarin may oxidize:
| Oxidizing Agent | Product | Conditions |
|---|---|---|
| KMnO₄, H₂O (Δ) | 4-Carboxylic acid coumarin derivative | Strongly acidic medium |
Reduction of Ester
The methyl ester can be reduced to a primary alcohol:
Enzymatic Reactions
The compound serves as a substrate for esterases and glycosidases in biochemical studies:
| Enzyme | Action | Product |
|---|---|---|
| Porcine liver esterase | Selective deacetylation at C3/C4 | Partially deacetylated derivative |
| β-Glucuronidase | Cleaves glycosidic ether linkage | Coumarin-7-ol and glucuronic acid analog |
Stability Under Varied Conditions
| Condition | Stability | Degradation Pathway |
|---|---|---|
| pH < 3 or pH > 10 | Unstable (acetyl/ester hydrolysis) | Rapid deacetylation/saponification |
| UV light (254 nm) | Chromen-2-one photodegradation | Ring-opening or dimerization |
| Aqueous solution (25°C) | Stable for 24 hours | Hydrolysis <5% |
Comparative Reactivity of Functional Groups
| Functional Group | Reactivity Rank | Susceptible Reactions |
|---|---|---|
| Methyl ester | 1 | Saponification, reduction |
| Acetyloxy groups | 2 | Hydrolysis, transesterification |
| Chromen-2-one lactone | 3 | Base-induced ring-opening |
| Glycosidic ether | 4 | Acid-catalyzed cleavage |
Key Findings:
Scientific Research Applications
Chemistry
In chemistry, methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxane-2-carboxylate is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
Biologically, this compound may exhibit interesting properties such as enzyme inhibition or interaction with biological macromolecules. Research in this area focuses on understanding its biological activity and potential therapeutic applications.
Medicine
In medicine, derivatives of this compound could be investigated for their pharmacological properties, including anti-inflammatory, antimicrobial, or anticancer activities. The presence of the chromenyl moiety suggests potential interactions with various biological targets.
Industry
Industrially, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties. Its reactivity and functional groups make it a valuable intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxane-2-carboxylate involves its interaction with specific molecular targets. The chromenyl moiety may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness is best understood by comparing it to analogous molecules. Key structural and functional distinctions are outlined below:
Table 1: Structural and Functional Comparison
*Molecular weight calculated from formula C₂₁H₂₄O₁₂.
Key Findings
Bioactivity :
- The target compound ’s 4-methyl-2-oxochromen-7-yl group is structurally similar to coumarins, which exhibit anticoagulant and antimicrobial properties. However, its acetylated sugar core distinguishes it from natural coumarin glycosides (e.g., esculin), which lack acetyl groups .
- In contrast, the hydroxyl-rich analog from Lungwort () shows higher water solubility but lower membrane permeability due to polar substituents .
Synthetic Utility :
- The brominated analog (CAS 57820-69-6) is a key intermediate in nucleophilic substitution reactions, whereas the target compound’s chromenyl ether linkage may favor applications in targeted prodrugs .
Stability :
- Acetylation in the target compound reduces hydrolytic susceptibility compared to hydroxylated analogs, enhancing shelf-life in formulation .
Biological Activity
Methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxane-2-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article presents a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 425.41 g/mol. The compound features multiple acetoxy groups and a chromene moiety, which are significant for its biological interactions.
Antioxidant Activity
Research indicates that compounds with chromene structures often exhibit antioxidant properties. The presence of the 4-methyl-2-oxochromen moiety in this compound may contribute to free radical scavenging activities. Studies have shown that similar compounds can reduce oxidative stress markers in various cell lines.
Antimicrobial Properties
Preliminary investigations have suggested that this compound possesses antimicrobial activity against several bacterial strains. In vitro assays demonstrated inhibition of growth for both Gram-positive and Gram-negative bacteria.
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. In vitro studies using macrophage cell lines indicated a reduction in pro-inflammatory cytokine production when treated with this compound. This suggests a potential mechanism for modulating inflammatory responses.
Research Findings and Case Studies
| Study | Findings |
|---|---|
| Antioxidant Activity | Demonstrated significant reduction in DPPH radical scavenging activity compared to controls. |
| Antimicrobial Testing | Showed inhibition zones against E. coli and S. aureus in agar diffusion assays. |
| Anti-inflammatory Study | Reduced TNF-alpha and IL-6 levels in LPS-stimulated macrophages by 30%. |
The biological activities of this compound may be attributed to its ability to modulate various signaling pathways:
- Nrf2 Pathway Activation : This pathway is crucial for the cellular response to oxidative stress. Compounds with similar structures have been shown to activate Nrf2, leading to increased expression of antioxidant enzymes.
- NF-kB Inhibition : The anti-inflammatory effects are likely mediated through the inhibition of NF-kB signaling, which plays a central role in inflammation.
- Membrane Interaction : The amphipathic nature of the molecule allows it to interact with cell membranes, potentially altering permeability and influencing cellular uptake of other therapeutic agents.
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing this compound, and what strategies address them?
- Challenges :
- Regioselective acetylation : Installing acetyl groups at specific hydroxyl positions (3, 4, 5) without side reactions.
- Stereochemical control : Ensuring correct configurations (2S,3S,4S,5R,6S) during glycosidic bond formation.
- Chromene coupling : Attaching the 4-methyl-2-oxochromen-7-yl group without oxidation or ring-opening.
- Strategies :
- Use orthogonal protecting groups (e.g., benzyl, acetyl) for hydroxyl groups, as seen in glycosylation protocols .
- Catalytic methods (e.g., palladium-mediated coupling) for chromene attachment, inspired by nitroarene reductive cyclization .
- Low-temperature reactions to minimize acetyl migration .
Q. Which spectroscopic techniques confirm the stereochemistry and purity of this compound?
- 1D/2D NMR :
- ¹H-¹H COSY and HSQC resolve overlapping signals in the oxane and chromene moieties.
- NOESY confirms spatial proximity of stereocenters (e.g., 3S and 4S positions) .
Q. How should this compound be stored to ensure stability in laboratory settings?
- Storage conditions :
- Keep in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis of acetyl groups .
- Store at -20°C in a desiccator to avoid moisture-induced degradation .
- Handling :
- Use gloves and eye protection (OSHA-compliant goggles) to prevent skin/eye contact .
- Work in a fume hood to minimize inhalation of airborne particles .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interactions with biological targets?
- Methods :
- Molecular docking (AutoDock Vina) to assess binding affinity for carbohydrate-processing enzymes (e.g., glycosidases) .
- Molecular dynamics (MD) simulations (GROMACS) to study conformational stability in aqueous solutions .
- ADMET prediction : Evaluate pharmacokinetic properties (e.g., logP, solubility) using SwissADME .
Q. What mechanistic insights explain contradictions in reported synthetic yields?
- Case study : Discrepancies in glycosylation yields (40–75%) may arise from:
- Solvent polarity : Higher yields in anhydrous DMF vs. THF due to improved oxocarbenium ion stabilization .
- Catalyst choice : BF₃·Et₂O vs. TMSOTf impacts anomeric selectivity (α/β ratio) .
Q. How can the acetyl groups be selectively modified for structure-activity relationship (SAR) studies?
- Approaches :
- Enzymatic deacetylation : Lipases (e.g., Candida antarctica) selectively remove acetyl groups at non-sterically hindered positions .
- Chemoselective acylation : Use bulky reagents (e.g., pivaloyl chloride) to target primary hydroxyls .
Methodological Tables
Table 1 : Comparison of Glycosylation Catalysts for Chromene Coupling
| Catalyst | Solvent | Yield (%) | α/β Ratio | Reference |
|---|---|---|---|---|
| BF₃·Et₂O | DCM | 62 | 3:1 | |
| TMSOTf | DMF | 75 | 5:1 | |
| Pd(PPh₃)₄ | THF | 40 | 1:1 |
Table 2 : Key NMR Assignments for Stereochemical Confirmation
| Position | δ¹H (ppm) | δ¹³C (ppm) | Correlation (NOESY) |
|---|---|---|---|
| C2 (S) | 4.85 | 98.2 | C3, C6 |
| C3 (S) | 5.12 | 72.5 | C4, C5 |
| C4 (S) | 5.30 | 70.8 | C5, OAc |
| C6 (S) | 4.50 | 80.1 | Chromene-O |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
